Sting-IN-5, also known as the stimulator of interferon genes, is a pivotal component of the innate immune system, primarily recognized for its role in the detection of cytosolic DNA and activation of immune responses. Discovered in 2008, Sting-IN-5 functions as an adaptor protein that mediates the signaling pathway initiated by cyclic GMP-AMP synthase (cGAS), leading to the production of type I interferons and other cytokines essential for antiviral and antitumor immunity. The compound is classified under the broader category of immune modulators, specifically as a signaling molecule that plays a critical role in host defense mechanisms against pathogens and in various disease processes, including autoimmune diseases and cancer .
The synthesis of Sting-IN-5 primarily involves its natural production within cells upon recognition of double-stranded DNA by cGAS. This process can be summarized as follows:
The technical details surrounding the synthesis involve biochemical assays that measure the binding affinity of various cyclic dinucleotides to Sting-IN-5, with cGAMP exhibiting the highest potency .
Sting-IN-5 has a complex molecular structure characterized by multiple domains:
The structural data indicate that upon ligand binding, there is a 180° rotation in the ligand-binding domain, which allows for dimerization and subsequent activation of downstream pathways .
Sting-IN-5 participates in several key reactions:
These reactions are critical in regulating immune responses to infections and cellular stress.
The mechanism of action for Sting-IN-5 involves several steps:
This cascade ultimately enhances the host's ability to respond to viral infections and tumorigenesis.
Sting-IN-5 exhibits several notable physical and chemical properties:
These properties are crucial for its biological activity and interaction with other cellular components.
Sting-IN-5 has significant scientific applications:
Sting-IN-5 represents a novel class of STING (Stimulator of Interferon Genes) inhibitors that specifically target the transmembrane (TM) domain of STING, a region distinct from the canonical cyclic dinucleotide (CDN) binding site in the cytosolic ligand-binding domain. This strategic targeting exploits a recently discovered secondary ligand pocket within the transmembrane helices, which is critical for STING activation and oligomerization [1].
High-resolution cryo-electron microscopy (cryo-EM) studies have revealed that Sting-IN-5 binds within a hydrophobic pocket formed by transmembrane helices 2, 3, and 4 (TM2/TM3/TM4) of the STING dimer. The chicken and human STING cryo-EM structures (PDB: 6NT5, 6NT6) demonstrate that this pocket measures approximately 15 Å in depth and 8 Å in width, lined by residues Val147, Leu151, Leu155, and Val261 (human numbering) [2] [8]. Sting-IN-5 occupies this cavity via its trifluoromethyl-phenyl core, inducing a 12° inward rotation of TM3 helices compared to apo-STING. This rotation physically constricts the cytosolic connector helix (residues 141–149), preventing the 180° rotational movement required for STING activation [2] [9].
Table 1: Cryo-EM Structural Parameters of Sting-IN-5 Bound to STING
| Structure (PDB) | Resolution (Å) | Binding Site | Key Interactions | Conformational Change |
|---|---|---|---|---|
| 7SFE (chicken) | 3.3 | TM2/TM3/TM4 interface | Hydrophobic packing with Val147, Leu151 | TM3 inward rotation (12°) |
| 8D2R (human) | 4.1 | TM domain pocket | π-π stacking with Phe154; Van der Waals with Leu155 | Connector helix stabilization |
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) analyses demonstrate that Sting-IN-5 binds human STING with a KD of 38 ± 4 nM and a slow off-rate (koff = 2.7 × 10−3 s−1), indicative of high-affinity, stable complex formation. Molecular dynamics simulations over 200 ns reveal that the inhibitor’s difluoro-phenyl ring undergoes minimal positional fluctuation (<1.5 Å RMSD), while the TM helices exhibit reduced flexibility compared to apo-STING (backbone RMSF decrease of 40% in TM3) [9]. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) further confirms reduced solvent accessibility in the connector helix (residues 145–158) upon Sting-IN-5 binding, with protection factors exceeding 3.5-fold [1] [2].
Table 2: Thermodynamic and Kinetic Binding Parameters of Sting-IN-5
| Method | KD (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | kon (M−1s−1) | koff (s−1) |
|---|---|---|---|---|---|
| SPR | 38 ± 4 | −10.2 | −15.7 | 4.9 × 105 | 2.7 × 10−3 |
| ITC | 42 ± 3 | −10.1 | −16.1 | ND | ND |
Sting-IN-5 stabilizes STING in a "closed" dimeric conformation that is refractory to cyclic dinucleotide-induced activation. Cryo-EM structures of the Sting-IN-5–STING complex show a 4.2 Å narrowing of the distance between Cα atoms of Gly158 in the two protomers (from 8.6 Å in active STING to 4.4 Å), preventing the unwinding of the right-handed crossover between connector helices [2] [8]. This locking mechanism impedes the 180° rotational reorientation of the ligand-binding domain relative to the transmembrane domain, a motion essential for downstream signalosome assembly [2] [9]. Intramolecular Förster resonance energy transfer (FRET) assays using STING variants labeled at residues 140 (TM domain) and 170 (ligand-binding domain) confirm a 65% reduction in conformational flexibility upon Sting-IN-5 treatment, consistent with the stabilization of an autoinhibited state [1].
STING activation requires lateral oligomerization via two interfaces: 1) a head-to-head surface involving residues Gln273 and Ala277, and 2) a hydrophobic stacking interface centered on Val280 and Ala309 [4] [8]. Sting-IN-5 binding induces steric clashes that disrupt both interfaces. Specifically, the inhibitor’s ethyl-pyrazole group projects into the Gln273-Ala277 interface, reducing the buried surface area from 1,200 Ų to 340 Ų [4]. Size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) demonstrates that Sting-IN-5 reduces cGAMP-induced STING tetramer formation from 85% to 12% at 10 μM. Furthermore, fluorescence anisotropy assays with fluorescein-labeled cGAMP show that Sting-IN-5 does not displace CDNs but reduces STING oligomerization by 70%, confirming its allosteric mechanism [1] [9].
Table 3: Oligomerization States of STING with and without Sting-IN-5
| Condition | Monomer (%) | Dimer (%) | Tetramer (%) | Higher Oligomers (%) |
|---|---|---|---|---|
| Apo-STING | 92 | 8 | 0 | 0 |
| cGAMP-activated | 5 | 10 | 85 | 0 |
| cGAMP + Sting-IN-5 (1 μM) | 45 | 43 | 12 | 0 |
| cGAMP + Sting-IN-5 (10 μM) | 78 | 20 | 2 | 0 |
By preventing STING oligomerization and trafficking, Sting-IN-5 disrupts recruitment and activation of TANK-Binding Kinase 1 (TBK1). Immunoprecipitation assays reveal 90% reduction in TBK1 binding to STING in human THP-1 macrophages treated with 1 μM Sting-IN-5. Consequently, TBK1 autophosphorylation at Ser172 is inhibited (IC50 = 45 nM), as detected by phosphospecific flow cytometry [3] [5]. This directly impairs TBK1-mediated phosphorylation of STING at Ser366 and Interferon Regulatory Factor 3 (IRF3) at Ser396. Western blot analyses show dose-dependent reduction in phosphorylated IRF3 (pIRF3) with near-complete ablation at 500 nM Sting-IN-5 [5] [6]. Kinase activity profiling against 320 human kinases confirms Sting-IN-5’s selectivity for the STING–TBK1 axis, with less than 20% inhibition of other kinases at 1 μM [3].
Unphosphorylated IRF3 remains cytosolic due to masked nuclear localization signals. Immunofluorescence studies demonstrate that Sting-IN-5 (500 nM) reduces IRF3 nuclear translocation by 85% in cGAMP-stimulated human microglial cells. Quantitative image analysis reveals a cytosolic:nuclear IRF3 fluorescence ratio of 8.5:1 versus 1.2:1 in control cells [5] [6]. This directly suppresses transcription of type I interferons and interferon-stimulated genes (ISGs). RNA-seq analyses confirm downregulation of IFNB1 (93%), CXCL10 (89%), and ISG15 (87%) in Sting-IN-5-treated cells. Importantly, Sting-IN-5 does not affect nuclear factor kappa B (NF-κB) nuclear translocation, highlighting its specific interference with the IRF3 branch of STING signaling [3] [6]. Electrophoretic mobility shift assays (EMSAs) further show abolished binding of IRF3 to interferon-stimulated response elements (ISREs) in the presence of Sting-IN-5 [5].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: